(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

Struggling with racemic 3-azabicyclo[3.1.0]hexanes that confound SAR? This (1R,5S,6R) enantiomer ensures precise exo stereochemistry for CNS agents and glycosyltransferase inhibitors. • High Boc protection yield (89.9%) validates ready derivatization. • Solid form enables accurate parallel synthesis. • ≥98% purity, ≥99% ee. Reliable chiral building block, in stock for immediate shipment.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 134575-13-6
Cat. No. B183710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
CAS134575-13-6
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1C2C(C2CO)CN1
InChIInChI=1S/C6H11NO/c8-3-6-4-1-7-2-5(4)6/h4-8H,1-3H2/t4-,5+,6?
InChIKeyYGYOQZPGFXHQMW-XEAPYIEGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview


(1R,5S,6R)-3-Azabicyclo[3.1.0]hexan-6-ylmethanol (CAS 134575-13-6) is a conformationally restricted, chiral amino alcohol featuring a rigid 3-azabicyclo[3.1.0]hexane core with a hydroxymethyl substituent at the 6-position . This compound belongs to the class of 3-azabicyclo[3.1.0]hexanes, a privileged scaffold in medicinal chemistry known for its presence in numerous biologically active molecules and pharmaceuticals . As a single, well-defined stereoisomer with the (1R,5S,6R) absolute configuration, it serves as a valuable chiral building block for the synthesis of complex drug candidates, enabling precise control over three-dimensional molecular architecture .

Chiral amino alcohol with rigid 3-azabicyclo[3.1.0]hexane core
Single defined (1R,5S,6R) stereoisomer
Chiral building block for medicinal chemistry

Why This Stereoisomer Is Irreplaceable


The 3-azabicyclo[3.1.0]hexane scaffold, while common, exhibits profound differences in chemical behavior and biological activity based on stereochemistry, substitution pattern, and physical form . Simple substitution with the unsubstituted core (3-azabicyclo[3.1.0]hexane, CAS 285-59-6) or a racemic mixture (rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylmethanol, CAS 827599-22-4) will not provide the defined stereochemical environment required for enantioselective synthesis or for studying specific drug-receptor interactions . Furthermore, the exo orientation of the hydroxymethyl group in the (1R,5S,6R)-isomer is critical for its reactivity and biological profile, as demonstrated by the distinct synthetic outcomes and binding affinities observed for exo versus endo isomers . The following quantitative evidence details these critical, non-interchangeable properties.

Racemic mixture Undefined stereochemistry may shift enantioselective synthesis outcomes and receptor-interaction profiles compared to the single enantiomer.
Unsubstituted core 3-Azabicyclo[3.1.0]hexane lacks the hydroxymethyl handle; chemical and biological profiles may not transfer directly.
Endo isomer Exo orientation of the hydroxymethyl group may differ in reactivity and binding from the endo form, limiting direct substitution.

Quantitative Comparison with Analogues


Chiral Purity

The (1R,5S,6R)-isomer is supplied as a single, defined enantiomer, whereas its closely related analog, rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylmethanol (CAS 827599-22-4), is a racemic mixture with undefined stereochemistry. The target compound has a defined atom stereocenter count of 2, ensuring a consistent and predictable chiral environment for chemical reactions and biological interactions . In contrast, the racemic mixture has undefined stereocenters, leading to unpredictable outcomes in enantioselective processes.

Chiral Purity
Head-to-head
Target
Single enantiomer (1R,5S,6R); defined stereocenters = 2
Comparator
Racemic mixture (rel-(1R,5S,6s)); undefined stereocenters, 1:1 enantiomer mix
Supports stereochemical-control study context; racemate may not provide predictable chiral environment.
Vendor specifications and computed descriptors
Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

Boc Protection Reaction

In a key synthetic transformation, (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol was converted to its Boc-protected derivative with an excellent isolated yield of 89.9% . This high yield demonstrates its robust and reliable performance in a common protecting group reaction, which is a critical step in the synthesis of more complex molecules. While direct comparative yields for the racemic or endo isomers under identical conditions are not published, the defined stereochemistry of the exo isomer likely contributes to its favorable reactivity and purification profile.

Boc Protection
Reported
89.9% yield
Reported high isolated yield supports protecting-group efficiency screening; no direct comparator data.
Reaction with di-tert-butyl dicarbonate in dioxane/water, NaOH, 20-30 °C, 10 h
Peptide Synthesis Protecting Group Chemistry Process Chemistry

Exo/Endo Selectivity

The exo configuration of the target compound is not a random outcome; it is the preferred stereoisomer formed in key synthetic routes. A study on the cyclopropanation of N-Boc-3-pyrroline with ethyl diazoacetate, a relevant model system, yielded an exo/endo ratio of 1.6:1 . This preferential formation of the exo isomer highlights the intrinsic stereochemical bias of the 3-azabicyclo[3.1.0]hexane scaffold, which is crucial for designing stereoselective syntheses. The endo isomer, corresponding to (1R,5S,6S), would be produced in lower quantities and possess distinct reactivity and biological properties.

Exo/Endo Selectivity
Cross-study
Exo isomer
Preferred formation; exo/endo ratio 1.6:1
Endo isomer
Lesser quantity formed in cyclopropanation
Exo preference informs stereoselective route design; endo may require separation optimization.
Cyclopropanation of N-Boc-3-pyrroline with ethyl diazoacetate
Stereoselective Synthesis Cyclopropanation Transition State Analogs

Solid vs. Liquid Physical Form

The (1R,5S,6R)-isomer is a solid (white to yellow) at room temperature , which can be advantageous for weighing and handling in a research setting compared to liquid analogs. In contrast, the simpler 3-azabicyclo[3.1.0]hexane (CAS 285-59-6) is a colorless to pale yellow liquid with a lower boiling point (122.5 °C) , which may present challenges in precise dispensing and long-term storage. The solid form of the target compound contributes to ease of use and accurate formulation.

Physical Form
Head-to-head
Target (solid)
White to yellow solid; bp 202.5 °C
Core liquid (CAS 285-59-6)
Colorless to pale yellow liquid; bp 122.5 °C
Solid form may simplify accurate weighing and reduce volatility during lab handling.
Room temperature, atmospheric pressure
Chemical Handling Process Chemistry Storage Stability

Key Applications


Chiral Drug Synthesis

The defined (1R,5S,6R) stereochemistry is essential for building complex, three-dimensional molecular architectures. This compound serves as a key chiral building block in the synthesis of potential triple reuptake inhibitors and other CNS-active agents, where the exo configuration is known to influence binding affinity and selectivity . Using this single enantiomer ensures the creation of homochiral products, avoiding the complications of racemic synthesis .

Boc-Protected Intermediates

The high-yielding Boc protection reaction (89.9% yield) demonstrates its suitability for preparing key intermediates in multi-step syntheses . The resulting Boc-protected amino alcohol is a versatile building block for introducing the conformationally restricted 3-azabicyclo[3.1.0]hexane scaffold into peptides, peptidomimetics, and other bioactive molecules, where its rigid structure can enhance binding affinity and metabolic stability.

Transition State Analog Design

The exo configuration is crucial for mimicking the geometric and charge distribution of glycosyltransferase transition states. Research has specifically utilized the exo-3-azabicyclo[3.1.0]hexan-6-ylmethanol framework to design novel inhibitors, as its stereochemistry allows for optimal interaction with the enzyme's active site . The endo isomer would not provide the same geometric match and is therefore unsuitable for this application.

SAR Studies on Privileged Scaffolds

This compound is an ideal starting material for systematic structure-activity relationship (SAR) investigations around the 3-azabicyclo[3.1.0]hexane core. Its solid form facilitates accurate weighing for parallel synthesis, and its defined stereochemistry ensures that observed biological effects can be directly attributed to the specific (1R,5S,6R) isomer . This level of control is not possible with racemic or undefined mixtures.

Application
Selection Property
Validation Focus
Chiral drug candidate synthesis
Single-enantiomer stereochemical control
Enantioselective route outcomes review
Boc-protected intermediate preparation
Reported protecting-group efficiency
Yield and purity assessment
Transition-state analog studies
Exo configuration match
Enzyme active-site interaction modeling
Privileged scaffold SAR
Defined stereoisomer attribution
Isomer-specific biological response review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.